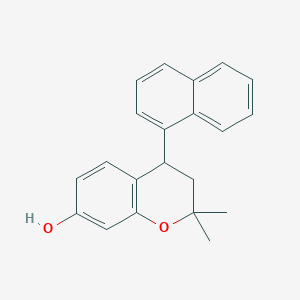
2,2-Dimethyl-4-(1-naphthyl)-7-chromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-(1-naphthyl)-7-chromanol is a useful research compound. Its molecular formula is C21H20O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol exhibit promising anticancer properties. A study highlighted the synthesis of dihydronaphthalene derivatives that showed potent cytotoxic effects against MCF-7 human breast adenocarcinoma cells. The compounds demonstrated IC₅₀ values significantly lower than the reference drug Doxorubicin, indicating their potential as effective anticancer agents .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity. In a study involving various chroman derivatives, this compound was found to possess notable inhibitory effects against Mycobacterium tuberculosis (Mtb) strains. Compounds derived from it showed IC₅₀ values below 1 μg/mL with a selectivity index greater than 20, underscoring their potential in tuberculosis treatment .
Biological Applications
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at modulating enzyme activity. For instance, studies have shown that modifications to the chromanol structure can enhance its inhibitory effects on specific enzymes involved in disease pathways .
Antioxidant Properties
this compound has demonstrated antioxidant activities in several studies. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases. The compound's ability to scavenge free radicals positions it as a valuable candidate in the prevention of conditions such as cancer and cardiovascular diseases .
Table 1: Cytotoxic Activity of Dihydronaphthalene Derivatives
| Compound ID | Structure | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5a | Structure A | 0.93 ± 0.02 | |
| 5d | Structure B | 1.76 ± 0.04 | |
| 5e | Structure C | 2.36 ± 0.06 | |
| 10 | Structure D | 2.83 ± 0.07 | |
| 3d | Structure E | 3.73 ± 0.09 |
Table 2: Antitubercular Activity of Chroman Derivatives
Analyse Des Réactions Chimiques
Metal-Catalyzed Cyclization
Chromanol derivatives are commonly synthesized via metal-catalyzed cyclization reactions. For example:
-
Copper(II)-catalyzed tandem reactions involve coupling salicyl-N-tosylhydrazones with alkynols, forming chromenes via electrocyclic ring closure after o-quinone methide formation .
-
Iron-catalyzed alkyne-carbonyl metathesis enables intramolecular cyclization of alkyne precursors, yielding chromenes through activation of alkynes followed by nucleophilic attack .
Palladium-Catalyzed Cyclization
Palladium-mediated cyclization of aryl propargyl ethers or propargyl alcohols provides chromenes. A proposed mechanism involves:
-
Heck reaction to form a bicyclic intermediate.
-
Electrocyclic ring closure under modified conditions (e.g., tetrabutylammonium salts) to favor exo-cyclic olefin products .
Oxidation and Radical Scavenging
The phenolic hydroxyl group in chromanols participates in hydrogen atom transfer (HAT) reactions with molecular oxygen or hydroperoxyl radicals, forming semiquinone radicals. Key findings:
-
BDE(O−H) values correlate with antioxidant activity. For example, 4-OH-1-naphthol exhibits a BDE of ~78 kcal/mol, comparable to α-tocopherol .
-
Substituent effects : Electron-donating groups (e.g., naphthyl) stabilize radicals via resonance, enhancing HAT efficiency .
Substitution Reactions
-
Electrophilic substitution : The 7-hydroxyl group directs substituents to para positions due to activating effects.
-
Acid-catalyzed dehydration : Chromanol derivatives may undergo dehydration to form chromenes, influenced by substituent steric/electronic effects .
Radical Scavenging
-
Galvinoxyl radical assay : Chlorinated chromanols show varying activities based on substituent position. Ortho chlorination retains activity due to resonance stabilization, while meta substituents reduce it via inductive effects .
-
Hydroxyl radical scavenging : Chromanols exhibit moderate activity in aqueous solutions, influenced by substituent BDEs .
Anticancer Potential
Structurally related 2,2-dimethyl-chroman derivatives (e.g., 19b, 22a) demonstrate antiproliferative effects in ER+/- breast cancer cells (IC₅₀: 8.5–25.0 µM), likely via estrogen receptor interactions .
Data Tables
Table 1: Oxidative Stability of Chromanol Derivatives
Table 2: Synthesis Yields of Chromene Derivatives
Propriétés
Numéro CAS |
62071-60-7 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2,2-dimethyl-4-naphthalen-1-yl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C21H20O2/c1-21(2)13-19(18-11-10-15(22)12-20(18)23-21)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19,22H,13H2,1-2H3 |
Clé InChI |
XTIJHEBQQREOMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(O1)C=C(C=C2)O)C3=CC=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















